N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the condensation of o-aminothiophenol with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Introduction: The benzothiazole intermediate is then reacted with a suitable piperidine derivative. This step often involves nucleophilic substitution reactions.
Cyclopropanesulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
Oxidation: Hydroxylated benzothiazole derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole and piperidine derivatives.
Scientific Research Applications
N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity, while the cyclopropanesulfonamide group can provide additional stability and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole.
Uniqueness
N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its combination of a benzothiazole moiety, a piperidine ring, and a cyclopropanesulfonamide group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-22-13-5-2-6-14-15(13)17-16(23-14)19-9-3-4-11(10-19)18-24(20,21)12-7-8-12/h2,5-6,11-12,18H,3-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYGEDYXRFXLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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